2-Amino-4,4-difluoro-3-hydroxybutanoic acid
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Overview
Description
2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of both amino and hydroxyl functional groups, as well as two fluorine atoms. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the method involving the formation of a Ni(II) complex with glycine Schiff base is often employed. This complex is alkylated with a fluorinated alkyl halide, followed by hydrolysis to obtain the target compound. This method is advantageous due to its scalability and the ability to recycle the chiral auxiliary used in the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-4,4-difluoro-3-oxobutanoic acid, while reduction of the amino group can produce 2-amino-4,4-difluoro-3-hydroxybutane.
Scientific Research Applications
2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Mechanism of Action
The mechanism by which 2-Amino-4,4-difluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site, preventing the actual substrate from binding .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxybutanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluoro-2-hydroxybutanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Amino-4,4,4-trifluoro-3-oxobutanoic acid: Contains an additional fluorine atom and a ketone group, leading to different chemical behavior.
Uniqueness
2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to its combination of amino, hydroxyl, and fluorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1251923-86-0 |
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Molecular Formula |
C4H7F2NO3 |
Molecular Weight |
155.10 g/mol |
IUPAC Name |
2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10) |
InChI Key |
JAOZCNCICCFCIX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)(C(F)F)O |
Origin of Product |
United States |
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